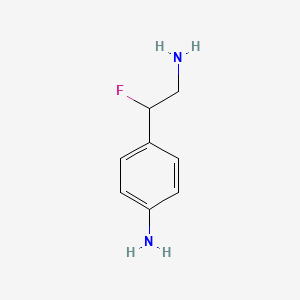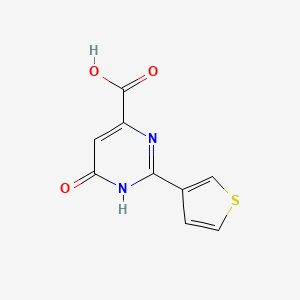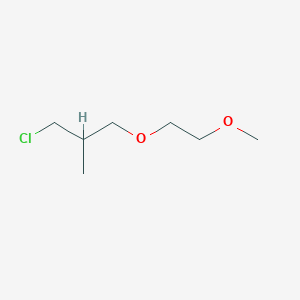
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is an organic compound with the molecular formula C8H17ClO3 It is a chlorinated ether, characterized by the presence of a chlorine atom, a methoxyethoxy group, and a methyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane typically involves the reaction of 3-chloro-2-methylpropene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of 3-chloro-2-methylpropene, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 3-(2-methoxyethoxy)-2-methylpropanol.
Oxidation: 3-(2-methoxyethoxy)-2-methylpropanal or 3-(2-methoxyethoxy)-2-methylpropanoic acid.
Reduction: 3-(2-methoxyethoxy)-2-methylpropane.
科学的研究の応用
1-Chloro-3-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy group and chlorine atom play crucial roles in determining the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
1-Chloro-3-(2-methoxyethoxy)propane: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-methylpropane: Lacks the methoxyethoxy group, leading to a simpler structure and different applications.
3-Chloro-2-methylpropene: An unsaturated analog with different reactivity due to the presence of a double bond.
Uniqueness: 1-Chloro-3-(2-methoxyethoxy)-2-methylpropane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
特性
分子式 |
C7H15ClO2 |
|---|---|
分子量 |
166.64 g/mol |
IUPAC名 |
1-chloro-3-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15ClO2/c1-7(5-8)6-10-4-3-9-2/h7H,3-6H2,1-2H3 |
InChIキー |
VKDQSDOZPKPWPE-UHFFFAOYSA-N |
正規SMILES |
CC(COCCOC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


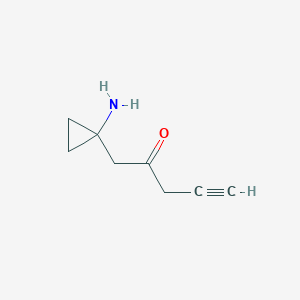
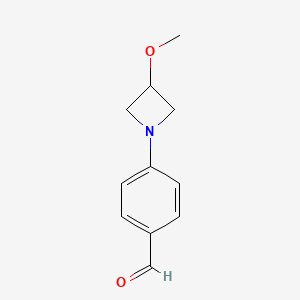
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)

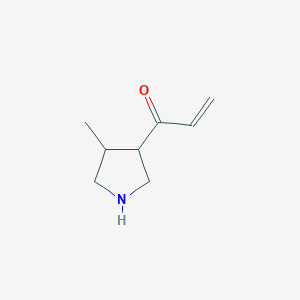
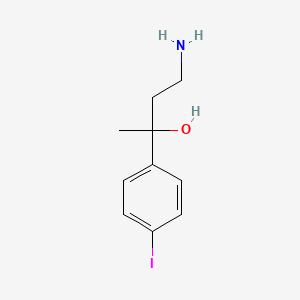
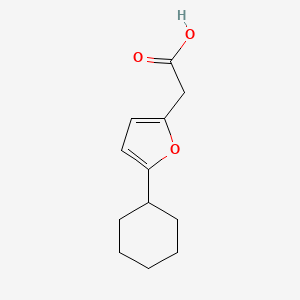

![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)

